2-{1-tert-butyl-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}-N-(propan-2-yl)acetamide
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Overview
Description
2-{1-tert-butyl-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}-N-(propan-2-yl)acetamide is a complex organic compound belonging to the pyrazolo[3,4-d]pyridazine class. This compound features a pyrazolo[3,4-d]pyridazine core with tert-butyl and methyl substituents, and an acetamide group linked to an isopropyl group.
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been found to interact with various biological targets, contributing to their therapeutic potential .
Mode of Action
A related compound, fti-2153, has been shown to inhibit bipolar spindle formation during mitosis independently of transformation and ras and p53 mutation status . This suggests that F2459-2153 might also interact with its targets in a similar manner, leading to changes at the cellular level.
Biochemical Pathways
Compounds with similar structures have been found to impact various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
The pharmacokinetic properties of a drug can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Based on the mode of action of the related compound fti-2153, it can be inferred that f2459-2153 might also lead to changes at the cellular level, such as the inhibition of bipolar spindle formation .
Action Environment
It’s important to note that environmental factors can significantly impact the action of a drug, including its interaction with its targets and its pharmacokinetic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazolo[3,4-d]pyridazine core. One common approach is the condensation of hydrazine or arylhydrazine with a α,β-unsaturated ketone system, followed by dehydration and dehydrogenation[_{{{CITATION{{{2{Recent methods for the synthesis of fused pyrazolo [3,4 (4,3)-d ...](https://link.springer.com/article/10.1007/s10593-023-03249-0). The reaction conditions often require heating in ethanol (EtOH) and may involve acid/base catalysis[{{{CITATION{{{_2{Recent methods for the synthesis of fused pyrazolo 3,4 (4,3)-d ....
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of the methyl group to a carboxylic acid.
Reduction: : Reduction of the ketone group to a hydroxyl group.
Substitution: : Replacement of the acetamide group with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed
Oxidation: : Formation of 2-{1-tert-butyl-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}-N-(propan-2-yl)acetamide carboxylic acid.
Reduction: : Formation of 2-{1-tert-butyl-4-methyl-7-hydroxy-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}-N-(propan-2-yl)acetamide.
Substitution: : Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry: : Used as a building block in organic synthesis and as a reagent in chemical research.
Biology: : Investigated for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: : Studied for its therapeutic potential in treating various diseases.
Industry: : Employed in the development of new materials and chemical processes.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the tert-butyl and methyl groups Similar compounds include other pyrazolo[3,4-d]pyridazine derivatives, which may have different substituents or functional groups
List of Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
Other substituted pyrazolo[3,4-d]pyridazine compounds
Properties
IUPAC Name |
2-(1-tert-butyl-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl)-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O2/c1-9(2)17-12(21)8-19-14(22)13-11(10(3)18-19)7-16-20(13)15(4,5)6/h7,9H,8H2,1-6H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJPLNZCPXHVOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C(C)(C)C)CC(=O)NC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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